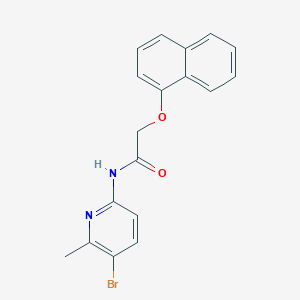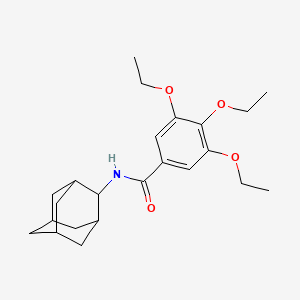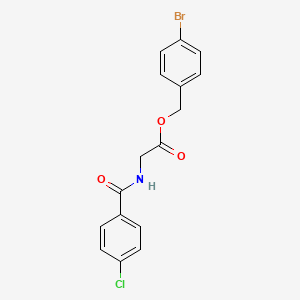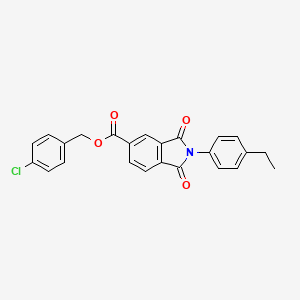![molecular formula C17H12F4N2O B3529645 2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol](/img/structure/B3529645.png)
2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol
Übersicht
Beschreibung
2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is an organic compound with the molecular formula C11H8F4N2O. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a tetrafluoroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol typically involves the reaction of 2-phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The presence of the tetrafluoroethyl group enhances its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one
- 2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)-2H-pyrazol-3-ol
- 1H-Pyrazol-5-ol,1-phenyl-3-(1,1,2,2-tetrafluoroethyl)
Uniqueness
2-[2-Phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is unique due to the presence of both a phenyl group and a tetrafluoroethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-[2-phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O/c18-16(19)17(20,21)15-10-13(12-8-4-5-9-14(12)24)23(22-15)11-6-2-1-3-7-11/h1-10,16,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNXFBJVPDRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(F)F)(F)F)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B3529562.png)
![4-bromobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3529570.png)
![N-[4-(isobutyrylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3529571.png)


![4-methyl-N-{[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3529586.png)


![[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate](/img/structure/B3529609.png)
![5-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid](/img/structure/B3529638.png)
![isopropyl 4-[({[(4-isopropylphenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3529640.png)
![N-(4-fluorophenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3529642.png)


